3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the substitution of chlorine atoms with trifluoromethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazine derivatives .
Scientific Research Applications
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism by which 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(trifluoromethyl)pyridazine
- 3,6-Bis(trifluoromethyl)phenanthrenequinone
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical properties, such as high thermal stability and reactivity, which are not commonly found in other similar compounds .
Properties
CAS No. |
16453-18-2 |
---|---|
Molecular Formula |
C4F6N4 |
Molecular Weight |
218.06 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4F6N4/c5-3(6,7)1-11-13-2(14-12-1)4(8,9)10 |
InChI Key |
NWDMAZPJNBLEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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